molecular formula C15H22O2 B13394151 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Cat. No.: B13394151
M. Wt: 234.33 g/mol
InChI Key: MROVETGJOLYNJI-UHFFFAOYSA-N
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Description

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a natural compound known for its potent biological activities. It has been shown to inhibit the growth of cancer cells and possesses anti-diabetic properties . The compound’s molecular formula is C15H22O2, and it has a molecular weight of 234.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves several steps, including the formation of the core naphthalene structure followed by functional group modifications. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods are optimized for high yield and cost-effectiveness, often utilizing automated systems and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one exerts its effects involves multiple molecular targets and pathways. It inhibits cancer cell growth by interfering with cell cycle progression and inducing apoptosis. The compound’s anti-diabetic effects are mediated through the modulation of glucose metabolism and insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique due to its potent biological activities, particularly its ability to inhibit cancer cell growth and its anti-diabetic properties. These features make it a valuable compound in both scientific research and potential therapeutic applications .

Biological Activity

4-Hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one (commonly referred to as a derivative of alpha-cyperone) is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including antibacterial and antifungal activities, as well as other pharmacological effects.

  • Molecular Formula: C15H22O2
  • Molecular Weight: 234.34 g/mol
  • CAS Registry Number: 5090-90-4
  • IUPAC Name: (2R,3R,4aR,5S)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-3,4,4a,5,6,7-hexahydronaphthalen-1(2H)-one

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis8 μg/mL
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings suggest that the compound is particularly effective against Gram-positive bacteria compared to Gram-negative strains .

Antifungal Activity

In addition to antibacterial properties, certain studies have indicated that the compound may also possess antifungal activity. The specific mechanisms through which it exerts these effects are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

The precise mechanisms by which 4-hydroxy derivatives exert their biological effects remain to be fully elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity: It may disrupt the integrity of microbial membranes leading to cell lysis.
  • Interference with Nucleic Acid Synthesis: Potentially affecting DNA and RNA synthesis in microorganisms.

Case Studies and Research Findings

A notable study published in Molecules reported the synthesis and characterization of various derivatives of this compound and their biological activities. The research utilized a modified microplate antibiotic susceptibility test method (MMAST), which proved to be more efficient and accurate than traditional methods .

Another investigation highlighted the structure-activity relationship (SAR) of related compounds and their varying degrees of activity against different bacterial strains. The results suggested that even minor structural changes could significantly impact biological efficacy.

Properties

IUPAC Name

4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROVETGJOLYNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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